Cas no 1881987-25-2 (1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione)

1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione is a specialized diketone compound featuring a cyclobutyl substituent and an ethoxy functional group. Its unique structure, combining a cyclic alkyl moiety with an ethoxy side chain, makes it a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and complex molecular frameworks. The diketone functionality allows for further derivatization through condensation or nucleophilic addition reactions, while the cyclobutyl group may confer steric and electronic effects that influence reactivity. This compound is of interest in pharmaceutical and agrochemical research, where its structural features can be leveraged to modulate biological activity or physicochemical properties.
1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione structure
1881987-25-2 structure
Product Name:1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione
CAS No:1881987-25-2
MF:C12H20O3
MW:212.285404205322
CID:6507046
PubChem ID:165955319
Update Time:2025-10-29

1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione
    • 1881987-25-2
    • EN300-1127301
    • 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione
    • Inchi: 1S/C12H20O3/c1-3-15-8-7-11(13)9(2)12(14)10-5-4-6-10/h9-10H,3-8H2,1-2H3
    • InChI Key: PFPPIOWHJAPZEP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C(CCOCC)=O)C1CCC1

Computed Properties

  • Exact Mass: 212.14124450g/mol
  • Monoisotopic Mass: 212.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.4Ų

1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione Pricemore >>

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Additional information on 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione

Chemical Profile of 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione (CAS No. 1881987-25-2)

The compound 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione (CAS No. 1881987-25-2) represents a significant advancement in the realm of organic chemistry, particularly in the synthesis of complex molecular architectures. This dione derivative, characterized by its cyclobutyl and ethoxy substituents, has garnered attention due to its versatile structural framework and potential applications in pharmaceutical and agrochemical research.

At the core of its molecular structure lies a five-carbon chain with a ketone group at both the 1 and 3 positions, providing a reactive platform for further functionalization. The presence of a cyclobutyl ring introduces rigidity, influencing both the electronic properties and spatial orientation of the molecule. This structural motif is particularly intriguing for medicinal chemists seeking to develop novel bioactive compounds with optimized pharmacokinetic profiles.

The ethoxy group at the 5-position adds another layer of complexity, enabling diverse chemical transformations such as nucleophilic addition reactions or etherification processes. These functionalities are crucial for tailoring the compound’s properties to specific applications, whether in drug design or material science. The 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione structure thus serves as a versatile scaffold for exploring new synthetic pathways and functional derivatives.

In recent years, there has been growing interest in dione compounds due to their role as key intermediates in the synthesis of heterocyclic scaffolds. The 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione derivative exemplifies this trend, with its ability to undergo ring-opening reactions or participate in condensation reactions to form more complex molecules. Such transformations are essential for constructing novel pharmacophores that could lead to breakthroughs in therapeutic development.

One of the most compelling aspects of this compound is its potential application in the synthesis of biologically active molecules. Researchers have leveraged similar dione structures to develop inhibitors targeting various enzymatic pathways involved in metabolic diseases and cancer. The cyclobutyl moiety, in particular, has been shown to enhance binding affinity and selectivity in drug candidates by stabilizing specific conformational states.

The ethoxy group also plays a critical role in modulating the compound’s interactions with biological targets. By serving as a polar anchor point, it can improve solubility and membrane permeability—key factors for oral bioavailability. These properties make 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione an attractive candidate for further exploration in drug discovery programs.

Recent advancements in computational chemistry have further illuminated the synthetic potential of this compound. Molecular modeling studies suggest that it can serve as a precursor for constructing more complex cyclic systems via cyclization reactions. Such methodologies are increasingly important for designing molecules with tailored spatial arrangements, which are often critical for achieving high efficacy in biological assays.

The versatility of 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione extends beyond pharmaceutical applications. In material science, its unique structural features make it a promising candidate for developing novel polymers or liquid crystals with enhanced mechanical or optical properties. The ability to functionalize both ketone groups offers chemists a rich palette for creating materials with specific characteristics.

In conclusion, 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione (CAS No. 1881987-25-2) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its structural features—comprising a cyclobutyl ring and an ethoxy substituent—provide a robust framework for synthetic innovation and functional diversification. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.

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